

A Technical Guide to the Physical Properties of Ethyl 3,3-diphenylpropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,3-diphenylpropanoate*

Cat. No.: *B1584444*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,3-diphenylpropanoate is a chemical compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its physical properties is fundamental for its application in research and drug development, enabling informed decisions on reaction conditions, purification methods, and formulation strategies. This technical guide provides a summary of the known identifiers for **Ethyl 3,3-diphenylpropanoate** and presents detailed experimental protocols for the determination of its key physical properties, including melting point, boiling point, density, and solubility. Furthermore, standard procedures for its characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy are outlined. Due to a notable scarcity of published experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial parameters, thereby empowering researchers to characterize **Ethyl 3,3-diphenylpropanoate** and similar compounds in the laboratory.

Introduction

Ethyl 3,3-diphenylpropanoate (CAS No. 7476-18-8) is an ester derivative of 3,3-diphenylpropanoic acid. Its molecular structure, featuring two phenyl groups, imparts significant steric hindrance and lipophilicity, which are expected to influence its physical and chemical behavior. While the basic molecular details are known, a comprehensive public database of its

physical properties is currently lacking. This guide aims to bridge this gap by providing a foundational understanding of the compound and, more importantly, the experimental means to elucidate its physical characteristics.

Compound Identification

A summary of the key identifiers for **Ethyl 3,3-diphenylpropanoate** is presented in Table 1.

Property	Value	Source
IUPAC Name	ethyl 3,3-diphenylpropanoate	PubChem[1]
CAS Number	7476-18-8	PubChem[1]
Molecular Formula	C ₁₇ H ₁₈ O ₂	PubChem[1]
Molecular Weight	254.32 g/mol	PubChem[1]
Canonical SMILES	CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2	PubChem[1]
InChI	InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3	PubChem[1]
InChIKey	XZXRDSROKCWSHE-UHFFFAOYSA-N	PubChem[1]

Experimental Protocols for Determination of Physical Properties

The following sections detail the experimental procedures for determining the primary physical properties of **Ethyl 3,3-diphenylpropanoate**.

Melting Point Determination

The melting point is a critical indicator of the purity of a solid compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- Ensure the **Ethyl 3,3-diphenylpropanoate** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to determine a preliminary range.
- For an accurate measurement, a slower heating rate of 1-2 °C/minute should be used, starting from a temperature approximately 20 °C below the estimated melting point.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[2][3][4][5][6]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Apparatus:

- Thiele tube or a small-scale distillation apparatus
- Thermometer

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil or other suitable heating bath fluid

Procedure (Thiele Tube Method):

- Place a few milliliters of the liquid **Ethyl 3,3-diphenylpropanoate** into a small test tube.
- Invert a capillary tube (sealed end up) into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire.
- Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube.[\[7\]](#)[\[8\]](#)
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- When a continuous and rapid stream of bubbles is observed, remove the heat source.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Density Determination

The density of a liquid is its mass per unit volume.

Apparatus:

- Pycnometer or a graduated cylinder (10 mL)
- Analytical balance

- Thermometer

Procedure:

- Measure the mass of a clean, dry pycnometer or a 10 mL graduated cylinder on an analytical balance.
- Carefully add a known volume (e.g., 5.00 mL) of **Ethyl 3,3-diphenylpropanoate** to the pycnometer or graduated cylinder.
- Measure the combined mass of the container and the liquid.
- Record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty container.
- Calculate the density by dividing the mass of the liquid by its volume.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification and formulation.

Apparatus:

- Small test tubes
- Vortex mixer
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

- Place a small, accurately weighed amount of **Ethyl 3,3-diphenylpropanoate** (e.g., 10 mg) into a series of test tubes.
- To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.
- Agitate the mixtures using a vortex mixer for a set period (e.g., 1 minute).

- Visually inspect each tube to determine if the solid has completely dissolved.
- If the compound dissolves, it is considered soluble. If it does not, it is insoluble. For intermediate cases, terms like "partially soluble" or "sparingly soluble" can be used.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Procedure:

- Dissolve 5-20 mg of **Ethyl 3,3-diphenylpropanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a clean NMR tube.
- Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

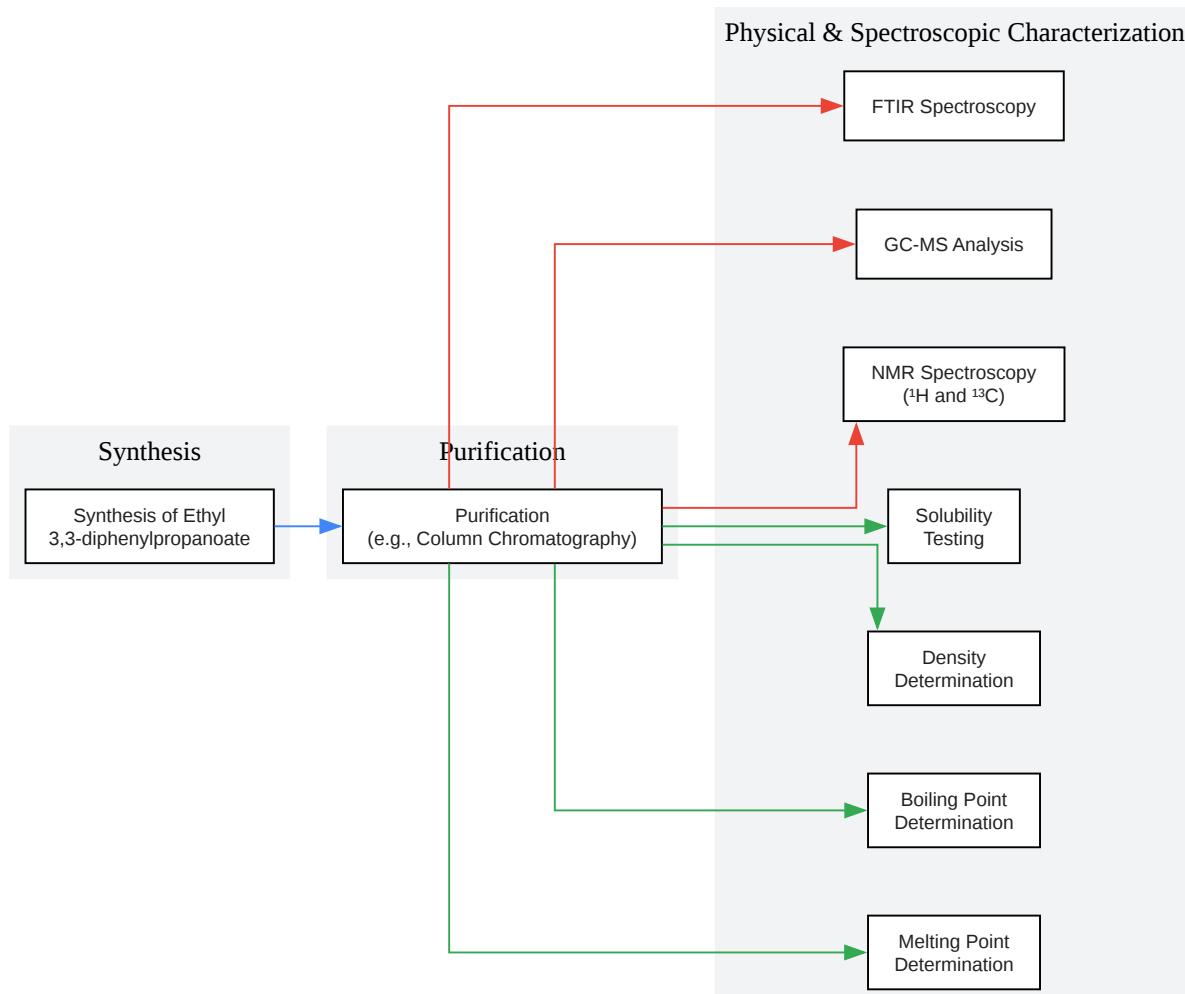
GC-MS is used to separate and identify the components of a volatile mixture and to determine the molecular weight of the compound.

Procedure:

- Prepare a dilute solution of **Ethyl 3,3-diphenylpropanoate** (approximately 10 $\mu\text{g/mL}$) in a volatile organic solvent (e.g., dichloromethane or hexane).

- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS instrument.
- The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.
- The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern.[23][24][25][26][27]

Fourier-Transform Infrared (FTIR) Spectroscopy


FTIR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

- A small amount of liquid **Ethyl 3,3-diphenylpropanoate** can be placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
- Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquire the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm^{-1}).
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the ester, C-O stretch, aromatic C-H stretches).[28][29][30][31]

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Ethyl 3,3-diphenylpropanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **Ethyl 3,3-diphenylpropanoate**.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental procedures for the determination of the physical properties and spectroscopic characterization of **Ethyl 3,3-diphenylpropanoate**. While published data for this specific molecule is limited, the detailed protocols presented herein offer a clear pathway for researchers to obtain this essential information. The systematic application of these methods will enable a more complete understanding of the physicochemical profile of **Ethyl 3,3-diphenylpropanoate**, facilitating its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. scribd.com [scribd.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chm.uri.edu [chm.uri.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. organomation.com [organomation.com]
- 20. sites.bu.edu [sites.bu.edu]
- 21. publish.uwo.ca [publish.uwo.ca]
- 22. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 23. memphis.edu [memphis.edu]
- 24. uoguelph.ca [uoguelph.ca]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. scribd.com [scribd.com]
- 30. ejournal.upi.edu [ejournal.upi.edu]
- 31. rtilab.com [rtilab.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Ethyl 3,3-diphenylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584444#physical-properties-of-ethyl-3-3-diphenylpropanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com